2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, and reactivity.Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it could cause.
Future Directions
This involves predicting or suggesting further studies that could be done with the compound based on its properties and activities.
For a specific compound like “2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one”, you might need to conduct laboratory experiments or refer to scientific literature if available. Please consult with a chemical expert or a chemist for more detailed and accurate information.
properties
IUPAC Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-8(2,9(10,11)12)7-5-6(13)3-4-14-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXLUKUQVFCNSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=O)C=CO1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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